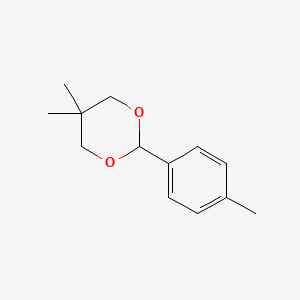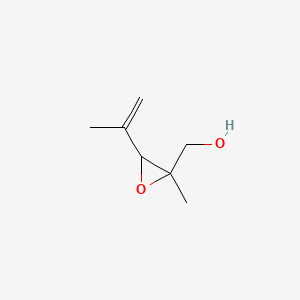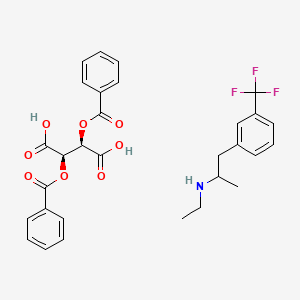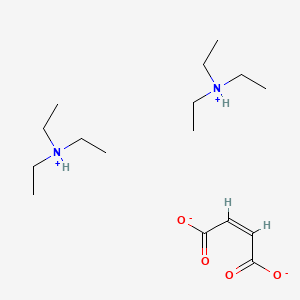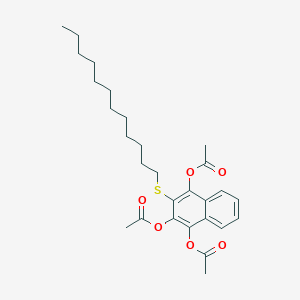
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a naphthalene core substituted with acetyloxy and dodecylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy or dodecylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(dodecylsulfanyl)-2-naphthyl acetate: Lacks the acetyloxy groups, resulting in different reactivity and applications.
1,4-Bis(acetyloxy)-2-naphthyl acetate: Lacks the dodecylsulfanyl group, leading to different solubility and chemical properties.
1,4-Bis(acetyloxy)-3-(methylsulfanyl)-2-naphthyl acetate: Contains a methylsulfanyl group instead of a dodecylsulfanyl group, affecting its hydrophobicity and reactivity.
Uniqueness
1,4-Bis(acetyloxy)-3-(dodecylsulfanyl)-2-naphthyl acetate is unique due to the presence of both acetyloxy and dodecylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry .
Properties
CAS No. |
41565-78-0 |
|---|---|
Molecular Formula |
C28H38O6S |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(2,4-diacetyloxy-3-dodecylsulfanylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C28H38O6S/c1-5-6-7-8-9-10-11-12-13-16-19-35-28-26(33-21(3)30)24-18-15-14-17-23(24)25(32-20(2)29)27(28)34-22(4)31/h14-15,17-18H,5-13,16,19H2,1-4H3 |
InChI Key |
NENJPBSAVITEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


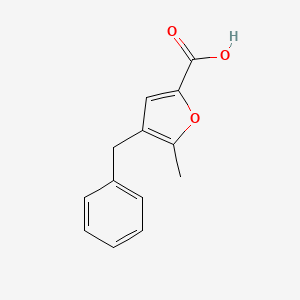
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
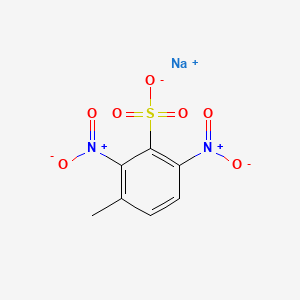
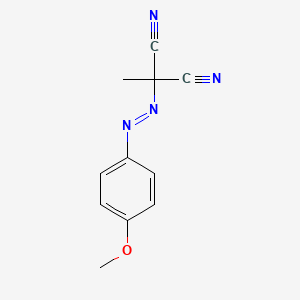
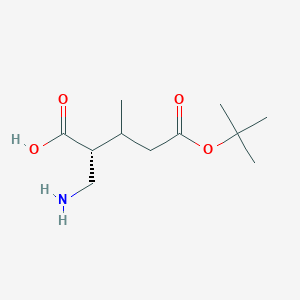
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
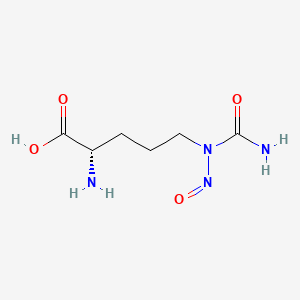
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
